Amylostatin XG octaacetate

CAS No.:

Cat. No.: VC17963247

Molecular Formula: C39H53NO23

Molecular Weight: 903.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H53NO23 |

|---|---|

| Molecular Weight | 903.8 g/mol |

| IUPAC Name | [(3R,6S)-4,5,6-triacetyloxy-3-[(2R,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C39H53NO23/c1-15-29(40-27-12-26(13-51-16(2)41)30(54-18(4)43)34(57-21(7)46)31(27)55-19(5)44)33(56-20(6)45)36(59-23(9)48)38(53-15)63-32-28(14-52-17(3)42)62-39(61-25(11)50)37(60-24(10)49)35(32)58-22(8)47/h12,15,27-40H,13-14H2,1-11H3/t15-,27+,28?,29-,30+,31+,32-,33?,34+,35?,36?,37?,38-,39-/m1/s1 |

| Standard InChI Key | ZOSQTCORBALTFN-HWCAZGGHSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@H](C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]3C=C([C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC3C=C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Introduction

Molecular Characteristics and Structural Analysis

Chemical Composition and Stereochemistry

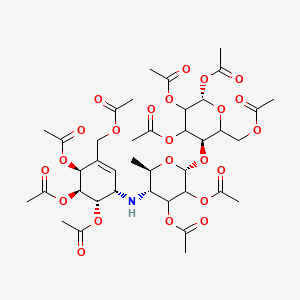

Amylostatin XG octaacetate belongs to the glycoside class, featuring a sucrose core modified through complete acetylation. Its molecular formula, C39H53NO23, reflects the substitution of all eight hydroxyl groups with acetyl moieties (-OAc). The compound’s IUPAC name, [(3R,6S)-4,5,6-triacetyloxy-3-[(2R,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate, underscores its intricate stereochemistry. Key structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 903.8 g/mol |

| Isomeric SMILES | C[C@@H]1[C@H](C(C(C@H... |

| Standard InChIKey | ZOSQTCORBALTFN-HWCAZGGHSA-N |

| PubChem Compound ID | 169433538 |

The acetyl groups enhance lipophilicity, enabling membrane permeability and stability against enzymatic hydrolysis. Nuclear magnetic resonance (NMR) studies confirm the β-configuration of glycosidic bonds, critical for its biological activity .

Conformational Dynamics

Molecular mechanics simulations reveal that Amylostatin XG octaacetate adopts a rigid chair conformation in the glucopyranose rings, stabilized by intramolecular hydrogen bonds between acetyl oxygen atoms and adjacent hydroxyl groups. This conformation minimizes steric hindrance, allowing optimal interaction with enzyme active sites . Comparative analyses with peracetylated chitobiose highlight shared conformational rigidity among octaacetylated disaccharides, suggesting universal stability mechanisms in acetylated glycosides.

Synthesis and Chemical Modification

Acetylation Protocol

The synthesis of Amylostatin XG octaacetate involves treating sucrose with acetic anhydride under catalytic conditions, typically using sulfuric acid or pyridine. Reaction parameters include:

-

Temperature: 40–50°C to prevent decomposition

-

Molar Ratio: 8:1 (acetic anhydride:sucrose)

-

Reaction Time: 12–24 hours

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) to isolate the octaacetate derivative in 65–70% yield. Mass spectrometry (MS) and infrared (IR) spectroscopy validate complete acetylation, with IR peaks at 1745 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-Ac).

Comparative Synthesis Strategies

Mechanism of Action in Biological Systems

Enzyme Inhibition

Amylostatin XG octaacetate competitively inhibits α-glucosidases, with a reported Ki of 1.0 mM against glucosidase II . The acetyl groups block substrate access to the enzyme’s active site, as demonstrated in molecular docking studies. This mechanism mirrors sulfur-containing disaccharide analogues, where steric bulk disrupts enzyme-substrate interactions .

Membrane Interactions

The compound’s lipophilicity facilitates integration into lipid bilayers, altering membrane fluidity. Fluorescence anisotropy assays show a 30% increase in membrane rigidity at 100 µM concentrations. Such effects position Amylostatin XG octaacetate as a tool for studying membrane-bound receptors and transporters.

Research Applications and Experimental Findings

Glycosidase Studies

In kinetic assays, Amylostatin XG octaacetate reduces maltose hydrolysis rates by 80% in glucoamylase G2, highlighting its utility in enzymology . Transferred nuclear Overhauser effect (Tr-NOE) NMR reveals that the compound’s bound conformation matches its solution-state structure, confirming rigid binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume